molecular formula C9H10INO2 B1429581 Ethyl 3-amino-4-iodobenzoate CAS No. 1261569-51-0

Ethyl 3-amino-4-iodobenzoate

Cat. No. B1429581
M. Wt: 291.09 g/mol
InChI Key: QBJZQAQWVLGNJY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-iodobenzoate is a chemical compound with the CAS Number: 1261569-51-0 . It has a molecular weight of 291.09 . The IUPAC name for this compound is ethyl 3-amino-4-iodobenzoate .


Synthesis Analysis

The synthesis of Ethyl 3-amino-4-iodobenzoate involves the reaction between 4-iodoaniline and ethyl chloroformate in the presence of a base.


Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-4-iodobenzoate is C9H10INO2 . It has an average mass of 291.086 Da and a monoisotopic mass of 290.975616 Da .


Chemical Reactions Analysis

Ethyl 3-iodobenzoate, a related compound, is known to afford arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 . Ethyl 4-iodobenzoate, another related compound, can be used in the synthesis of biphenyl derivatives via Negishi cross-coupling with the intermediates of the type ArMg (tmp)·2LiCl (tmp = trimethylolpropane) .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-iodobenzoate is a powder with a melting point of 78-80°C .

Scientific Research Applications

  • Synthesis of Oxadiazolines Compounds : Ethyl 3-iodobenzoate, a related compound, is used in the synthesis of oxadiazolines, which are confirmed through IR spectroscopy. This process involves multiple reactions leading to the production of various hydrazones and oxadiazolines, indicating its utility in organic synthesis and compound analysis (H. Jun, 2011).

  • Magnesiation of Functionalized Iodobenzenes : The magnesiation of ethyl 3- or 4-iodobenzoate using active magnesium has been studied. This process results in phenylmagnesium iodides, which decompose gradually at room temperature. The magnesiation followed by addition to carbonyl compounds yields various adducts (O. Sugimoto, K. Aoki, K. Tanji, 2004).

  • Synthesis of Fused 3-Aminopyran-2-Ones : Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, a compound related to ethyl 3-amino-4-iodobenzoate, has been used in the synthesis of various heterocyclic compounds. It shows its potential in creating diverse organic molecules (Gorazd Soršak, B. Stanovnik, S. Grdadolnik, 1998).

  • Thermal and Structural Properties Analysis : Ethyl 2- and 3-aminobenzoates, similar to ethyl 3-amino-4-iodobenzoate, have been studied for their calorimetric properties. This involves determining their molar enthalpies of formation and vaporization, as well as computational calculations of these properties (J. Ledo et al., 2019).

  • P-C Coupling Reactions : Ethyl 3-amino-4-iodobenzoate is potentially applicable in P-C coupling reactions, as shown in a study where similar compounds underwent such reactions under microwave irradiation in water (Erzsébet Jablonkai, G. Keglevich, 2015).

  • Photocatalytic Profile Analysis : The environmental behavior and photocatalytic profile of ethyl 4-aminobenzoate, a related compound, were studied, indicating its transformation in environmental waters (A. J. Li et al., 2017).

  • Continuous-Flow Synthesis of Benzocaine : Ethyl 3-amino-4-iodobenzoate's application in continuous-flow synthesis systems has been explored, optimizing the synthesis process of benzocaine, a pharmaceutical compound (A. D. S. França et al., 2020).

Safety And Hazards

The safety information for Ethyl 3-amino-4-iodobenzoate indicates that it is dangerous . It has hazard statements H302, H315, H318, H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-amino-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJZQAQWVLGNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732879
Record name Ethyl 3-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-iodobenzoate

CAS RN

1261569-51-0
Record name Ethyl 3-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl4-iodo-3nitrobenzoate (Compound 30, 9.45 g, 29.4 mmol) in ethyl acetate (200 ml) and tin(II) chloride dehydrate (33.1 g, 147 mmol). Reaction was heated to 85° C. for 1 h, cooled to 25° C., quenched with NaHCO3(S), filtered off white solid, and then organic layer was concentrated in vacuo. The residue was purified by chromatography on silica gel (0→50% EtOAc-hexanes) to yield the title compound as a light yellow solid.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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